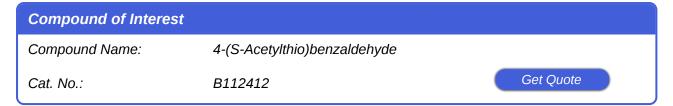


spectroscopic data (NMR, IR, MS) of 4-(S-Acetylthio)benzaldehyde

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A comprehensive analysis of the spectroscopic data for **4-(S-Acetylthio)benzaldehyde**, a versatile bifunctional molecule, is presented for researchers, scientists, and professionals in drug development. This guide provides a detailed summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for these analyses.

Spectroscopic Data Summary

The spectroscopic data for **4-(S-Acetylthio)benzaldehyde** (C₉H₈O₂S, Molar Mass: 180.23 g/mol) is crucial for its characterization and confirmation of its chemical structure. The following tables summarize the key findings from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Table 1: ¹H NMR Spectroscopic Data



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~10.0	Singlet	1H	Aldehyde proton (- CHO)
~7.9	Doublet	2H	Aromatic protons (ortho to -CHO)
~7.5	Doublet	2H	Aromatic protons (ortho to -SCOCH ₃)
~2.4	Singlet	3H	Acetyl protons (- COCH₃)

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: 13C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~194	Aldehyde Carbonyl Carbon (-CHO)
~191	Thioester Carbonyl Carbon (-SCOCH₃)
~140	Aromatic Carbon (C-CHO)
~135	Aromatic Carbon (C-SCOCH₃)
~130	Aromatic Carbons (CH, ortho to -CHO)
~129	Aromatic Carbons (CH, ortho to -SCOCH₃)
~30	Acetyl Carbon (-COCH₃)

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Table 3: IR Spectroscopic Data



Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050	Medium	Aromatic C-H stretch
~2850, ~2750	Medium	Aldehyde C-H stretch (Fermi doublet)
~1710	Strong	Thioester C=O stretch
~1690	Strong	Aldehyde C=O stretch
~1600, ~1480	Medium	Aromatic C=C stretches
~1100	Strong	C-S stretch

Table 4: Mass Spectrometry Data

m/z	Interpretation
180	Molecular ion [M]+
137	[M - COCH ₃] ⁺
109	[M - SCOCH₃] ⁺
43	[COCH ₃] ⁺

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- Sample Preparation: Approximately 10-20 mg of 4-(S-Acetylthio)benzaldehyde is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
 Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
- ¹H NMR Acquisition:
 - A standard one-pulse sequence is used.



- The spectral width is set to approximately 16 ppm.
- A relaxation delay of 1-2 seconds is employed between scans.
- Typically, 16 to 64 scans are acquired for a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - A proton-decoupled pulse sequence is used to simplify the spectrum.
 - The spectral width is set to approximately 220 ppm.
 - A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons.
 - Several hundred to thousands of scans are typically required to achieve an adequate signal-to-noise ratio.
- Data Processing: The raw data (Free Induction Decay FID) is Fourier transformed, phasecorrected, and baseline-corrected using appropriate NMR processing software. Chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation:
 - Solid Sample (KBr Pellet): A small amount of the sample (1-2 mg) is finely ground with approximately 100 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
 - Solid Sample (ATR): A small amount of the solid sample is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
 - Solution Sample: The compound is dissolved in a suitable solvent (e.g., chloroform) and placed in a liquid IR cell.



- Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum (of the KBr pellet, empty ATR, or solvent) is recorded and automatically subtracted from the sample spectrum.
- Data Processing: The resulting interferogram is Fourier transformed to produce the final IR spectrum of transmittance or absorbance versus wavenumber.

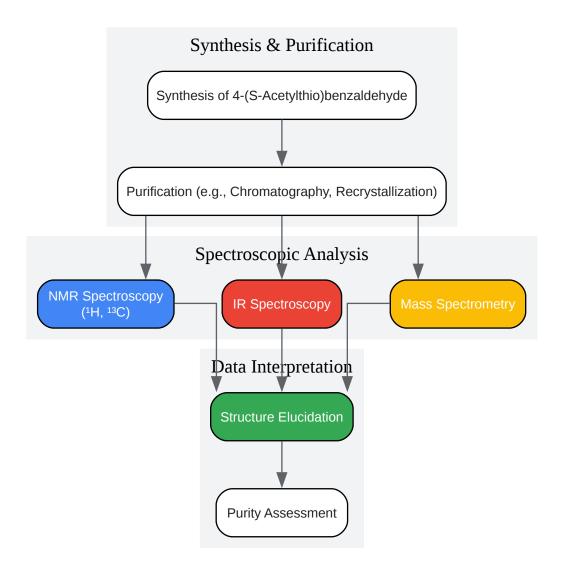
Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer, commonly coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for sample introduction and separation. Electron Ionization (EI) is a common ionization method for this type of molecule.
- Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).
- GC-MS Analysis:
 - The sample is injected into the GC, where it is vaporized and separated on a capillary column.
 - The separated components elute from the column and enter the mass spectrometer.
- Ionization: In the ion source (typically set to 70 eV for EI), the sample molecules are bombarded with electrons, leading to ionization and fragmentation.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Data Acquisition and Processing: The detector records the abundance of each ion, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Visualizations Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **4-(S-Acetylthio)benzaldehyde**.





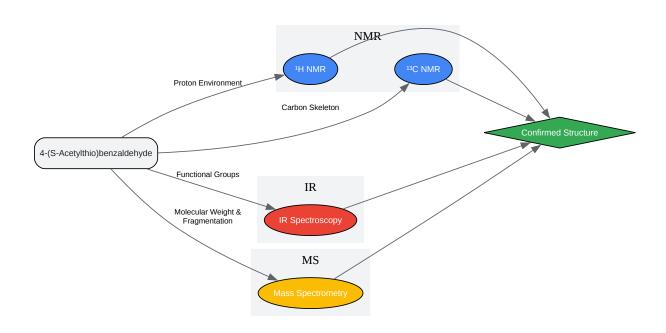
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General workflow for spectroscopic analysis.

Logical Relationship of Spectroscopic Data

This diagram shows how the different spectroscopic techniques provide complementary information to elucidate the structure of **4-(S-Acetylthio)benzaldehyde**.





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Relationship of spectroscopic data to structure.

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